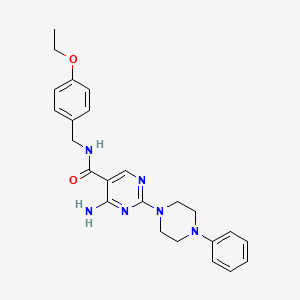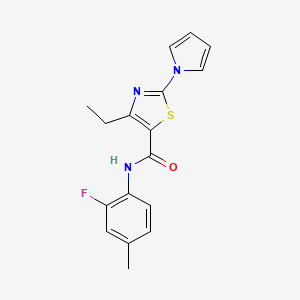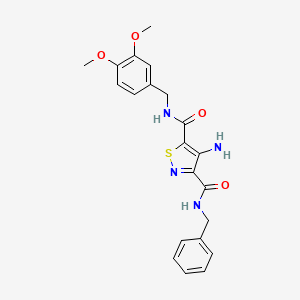![molecular formula C21H14FN5O2 B11195330 2-(2-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11195330.png)
2-(2-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridine core, which is fused with an oxadiazole ring and substituted with fluorophenyl and phenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a suitable nitrile oxide and an appropriate precursor.
Substitution with Fluorophenyl and Phenyl Groups: The final step involves the substitution of the triazolopyridine-oxadiazole intermediate with fluorophenyl and phenyl groups through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE
- **2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
- **1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
Uniqueness
The uniqueness of 2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE lies in its specific combination of structural features, which confer unique electronic and steric properties. This makes it distinct from other similar compounds and potentially useful in a variety of scientific and industrial applications.
Properties
Molecular Formula |
C21H14FN5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C21H14FN5O2/c22-17-11-5-4-9-15(17)13-27-21(28)26-12-6-10-16(19(26)24-27)20-23-18(25-29-20)14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
KLSHEXKJNBMLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol](/img/structure/B11195252.png)
![10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11195260.png)
![7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11195261.png)

![3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11195271.png)
![4-[4-(methylsulfonyl)phenyl]-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11195281.png)

![3,4-dimethoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B11195286.png)
![N-[4-(1H-imidazol-1-yl)benzyl]thiophene-2-carboxamide](/img/structure/B11195291.png)
![3-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11195296.png)

![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide](/img/structure/B11195308.png)
![N-(4-fluorobenzyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11195312.png)

